N-(1-Adamantyl)-6-methyl-2-pyridylamine
Description
N-(1-Adamantyl)-6-methyl-2-pyridylamine is an adamantane-derived compound featuring a pyridylamine moiety attached to the rigid bicyclic adamantyl group. The adamantyl group is known for enhancing lipophilicity, metabolic stability, and binding affinity in pharmaceuticals, while the pyridine ring may contribute to hydrogen bonding and solubility .
Properties
Molecular Formula |
C16H22N2 |
|---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
N-(1-adamantyl)-6-methylpyridin-2-amine |
InChI |
InChI=1S/C16H22N2/c1-11-3-2-4-15(17-11)18-16-8-12-5-13(9-16)7-14(6-12)10-16/h2-4,12-14H,5-10H2,1H3,(H,17,18) |
InChI Key |
JSQBMOALUDINKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC23CC4CC(C2)CC(C4)C3 |
Synonyms |
2-(1-adamantylamino)-6-methylpyridine AdAMP cpd |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Differences:
Insights :
- The adamantyl group is a common structural motif, but the attached heterocycles (pyridine, indazole, or carbothioamide) dictate reactivity and applications.
- Pyridylamine derivatives may exhibit distinct hydrogen-bonding capabilities compared to carboxamides or carbothioamides, influencing solubility and target interactions .
Pharmacological and Receptor Binding Profiles
Receptor Affinity and Activity:
Insights :
- Adamantyl-indazole carboxamides (e.g., AKB48) exhibit potent cannabinoid receptor binding, suggesting that adamantyl enhances receptor interaction .
Physicochemical Properties
Comparative Data:
Crystallographic Notes:
- Adamantyl-containing compounds like 2-[(E)-N-(Adamantan-1-yl)carboximidoyl]-6-ethoxyphenol exhibit strong intramolecular hydrogen bonds (O–H⋯N), forming stable S(6) ring motifs . The methyl group on pyridine in the target compound may disrupt such interactions, altering solubility or packing efficiency.
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